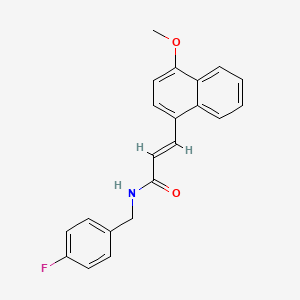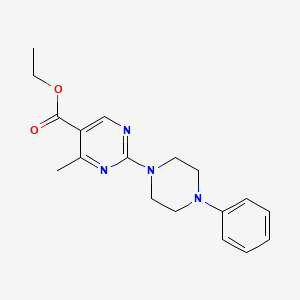
Ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of this compound involves a series of steps. The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The synthesized compounds have shown promising neuroprotective and anti-inflammatory properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its appearance as a white solid with a melting point of 87–89°C .Wissenschaftliche Forschungsanwendungen
Neuroprotective Agent
This compound has been studied for its potential as a neuroprotective agent . It’s designed to protect neuronal function and structure, which is crucial in preventing or slowing disease progression by reducing neuronal death. This application is particularly relevant for treating neurodegenerative diseases like Alzheimer’s, Huntington’s, Parkinson’s, and Amyotrophic lateral sclerosis, as well as conditions like ischemic stroke and traumatic brain injury .
Anti-neuroinflammatory Properties
The anti-neuroinflammatory properties of this compound are significant. It has shown promise in inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated human microglia cells. This suggests a potential role in managing neuroinflammation, which is a common feature in various neurological disorders .
Acetylcholinesterase Inhibition
As an inhibitor of acetylcholinesterase (AChE), this compound has been synthesized and evaluated for its ability to enhance cognitive functions. AChE inhibitors are used in the treatment of Alzheimer’s disease to alleviate symptoms and reduce memory impairment. The compound’s selective inhibition of AChE over butyrylcholinesterase (BuChE) makes it a promising candidate for further development as a drug for Alzheimer’s disease .
Antimicrobial Activity
Pyrimidine derivatives, including Ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate, have been explored for their antimicrobial activity. This application is crucial in the development of new antibiotics to combat resistant strains of bacteria and other pathogens .
Antioxidant Properties
The antioxidant properties of this compound are also noteworthy. Antioxidants play a vital role in protecting cells from oxidative stress, which can lead to chronic diseases and aging. The compound’s ability to act as an antioxidant opens up research avenues in preventive medicine and longevity studies .
Molecular Docking Studies
Molecular docking studies have shown that this compound has favorable interactions with active residues of proteins like ATF4 and NF-kB. This application is essential in drug design and discovery, as it helps predict the orientation of the compound when it binds to a target protein, which is a critical step in understanding its efficacy and potential side effects .
Wirkmechanismus
Target of Action
The primary target of Ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . This compound has been shown to have moderate inhibitory activities against AChE .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . The inhibition of AChE leads to an increase in the level of acetylcholine, a neurotransmitter that plays an important role in learning and memory .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway . This pathway involves the transmission of signals in the nervous system through the neurotransmitter acetylcholine. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, thereby enhancing cognition functions .
Pharmacokinetics
It’s worth noting that the piperazine motif found in this compound is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The result of the action of this compound is the enhancement of cognition functions due to the increased level of acetylcholine in the brain . This is achieved by the inhibition of AChE, which prevents the breakdown of acetylcholine .
Action Environment
The action environment of this compound is primarily the nervous system, where it interacts with AChE to modulate acetylcholine levels
Eigenschaften
IUPAC Name |
ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-3-24-17(23)16-13-19-18(20-14(16)2)22-11-9-21(10-12-22)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHNMZBOTFBRSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

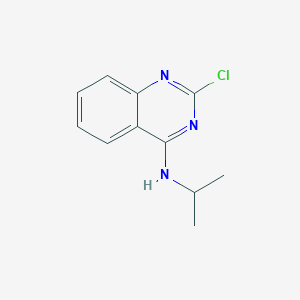
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2919515.png)

![2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2919520.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2919523.png)
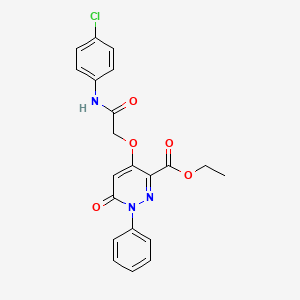
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2919527.png)
![N-(4-bromophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2919528.png)
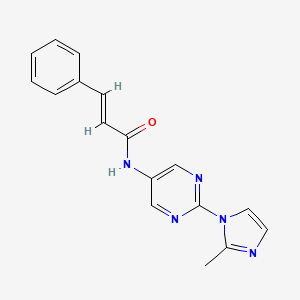
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2919531.png)
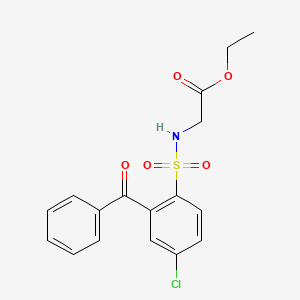

![N~6~-(3-fluorophenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2919535.png)
